N,N-Dimethyl-4-(2-((6-nitroquinazolin-4-yl)amino)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-(2-((6-nitroquinazolin-4-yl)amino)ethyl)benzamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(2-((6-nitroquinazolin-4-yl)amino)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. The process often includes the nitration of quinazoline derivatives, followed by amination and subsequent coupling with benzamide derivatives. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This often involves continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(2-((6-nitroquinazolin-4-yl)amino)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted quinazolines and benzamides with different functional groups. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
N,N-Dimethyl-4-(2-((6-nitroquinazolin-4-yl)amino)ethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(2-((6-nitroquinazolin-4-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-Dimethyl-4-(2-((6-nitroquinazolin-4-yl)amino)ethyl)benzamide include other quinazoline derivatives and benzamide analogs. These compounds share structural similarities but differ in their functional groups and overall properties.
Uniqueness
What sets this compound apart is its unique combination of a nitroquinazoline moiety and a dimethylbenzamide group. This unique structure imparts specific chemical and biological properties that make it valuable in various research applications.
Properties
CAS No. |
647376-21-4 |
---|---|
Molecular Formula |
C19H19N5O3 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[2-[(6-nitroquinazolin-4-yl)amino]ethyl]benzamide |
InChI |
InChI=1S/C19H19N5O3/c1-23(2)19(25)14-5-3-13(4-6-14)9-10-20-18-16-11-15(24(26)27)7-8-17(16)21-12-22-18/h3-8,11-12H,9-10H2,1-2H3,(H,20,21,22) |
InChI Key |
XNDWKAKNDJUTJT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.